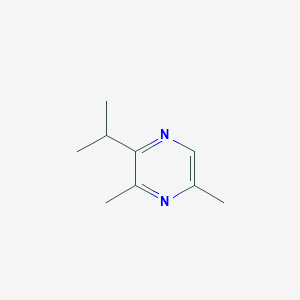
2-Isopropyl-3,5-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often found in various natural sources, including foods and microbial samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-3,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the condensation of amino-acetone derivatives. For instance, the condensation of two molecules of amino-acetone can result in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to yield 2,5-dimethylpyrazine . Another method involves the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature reactions and optimized extraction techniques. For example, the reaction of various sugars (such as fructose or glucose) with ammonium hydroxide and amino acids at high temperatures can produce a variety of alkylated pyrazines, including this compound .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3,5-dimethylpyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert dihydropyrazines to pyrazines.
Substitution: Alkyl or acyl groups can be introduced into the pyrazine ring through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium hydroxide, amino acids, and various sugars. The reactions typically occur under high-temperature conditions, often exceeding 100°C .
Major Products Formed
The major products formed from these reactions include various alkylated pyrazines, which are often used as flavoring agents in the food industry .
Scientific Research Applications
2-Isopropyl-3,5-dimethylpyrazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of pyrazines.
Industry: This compound is used as a flavoring agent in the food industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3,5-dimethylpyrazine involves its interaction with specific molecular targets and pathways. For instance, it can activate olfactory receptors, leading to the perception of its characteristic aroma . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: Known for its presence in various foods and its role as a flavoring agent.
3-Ethyl-2,5-dimethylpyrazine: Used as a trail and alarm pheromone by ants.
2,3-Diethyl-5-methylpyrazine: Found in cocoa and chocolate, contributing to their aroma.
Uniqueness
2-Isopropyl-3,5-dimethylpyrazine is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct aromatic properties and biological activities. Its presence in both natural and industrial contexts highlights its versatility and importance in various applications .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,5-dimethyl-2-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-8(4)11-7(3)5-10-9/h5-6H,1-4H3 |
InChI Key |
CXHJEDDBVQXOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


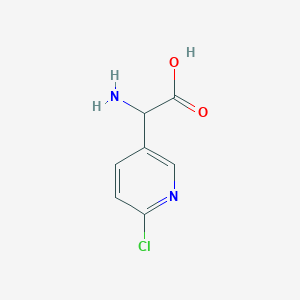
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
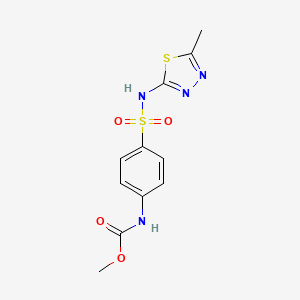
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
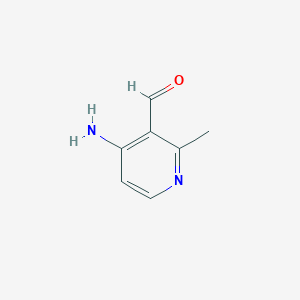


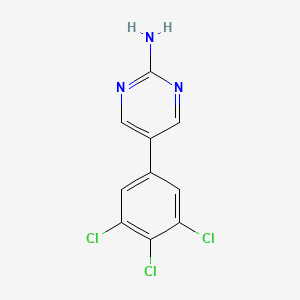
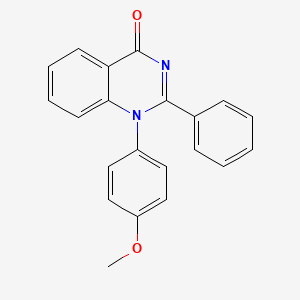



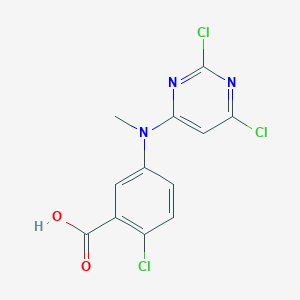
![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
